4-(Methylamino)pentan-2-one;hydrochloride
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Overview
Description
4-(Methylamino)pentan-2-one;hydrochloride is a synthetic cathinone, a class of compounds that are structurally similar to the naturally occurring stimulant cathinone found in the khat plant. These compounds are often referred to as “designer drugs” due to their synthetic nature and their use in recreational drug markets. This compound is known for its stimulant effects, which are similar to those of amphetamines and cocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pentan-2-one;hydrochloride typically involves the reductive amination of 2-pentanone with methylamine. This process can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under acidic conditions . The reaction is generally performed in a solvent like methanol or ethanol, and the product is purified through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)pentan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-(Methylamino)pentan-2-one;hydrochloride has several scientific research applications:
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin transporters.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Mechanism of Action
The mechanism of action of 4-(Methylamino)pentan-2-one;hydrochloride involves the inhibition of monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant effects. The compound’s molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Comparison with Similar Compounds
4-(Methylamino)pentan-2-one;hydrochloride is similar to other synthetic cathinones such as:
Mephedrone: Known for its stimulant and empathogenic effects.
Methylone: Similar to MDMA in its effects on serotonin release.
Ethylone: Another synthetic cathinone with stimulant properties.
Uniqueness
What sets this compound apart is its specific structural configuration, which influences its potency and duration of action. Its unique balance of dopamine and serotonin transporter inhibition contributes to its distinct psychoactive profile .
Properties
CAS No. |
61841-63-2 |
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Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
4-(methylamino)pentan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7-3)4-6(2)8;/h5,7H,4H2,1-3H3;1H |
InChI Key |
LKLAYHRRKCSZCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)NC.Cl |
Origin of Product |
United States |
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